molecular formula C4H11ClFN B3423134 4-Fluorobutan-1-amine hydrochloride CAS No. 286371-70-8

4-Fluorobutan-1-amine hydrochloride

Cat. No.: B3423134
CAS No.: 286371-70-8
M. Wt: 127.59 g/mol
InChI Key: OEKMMJLZWHPSMP-UHFFFAOYSA-N
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Description

4-Fluorobutan-1-amine hydrochloride (CAS 286371-70-8) is an organic compound with the molecular formula C₄H₁₁ClFN and a molecular weight of 127.59 g/mol . This chemical serves as a versatile building block in medicinal chemistry and drug discovery research. The primary value of this amine lies in its role as a flexible linker for introducing a terminal, fluorine-containing alkyl chain into target molecules. The terminal amine group allows for straightforward conjugation with carboxylic acids, aldehydes, and other functional groups, while the fluorine atom can be utilized to modulate the compound's electronic properties, lipophilicity, and metabolic stability. Researchers employ this compound in the synthesis of various probes and ligands, making it a useful reagent for developing novel chemical entities. Handling of this compound requires appropriate safety precautions. It is classified with the signal word "Warning" and carries hazard statements indicating it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Researchers should consult the relevant Safety Data Sheet (SDS) and wear protective gloves, eye protection, and ensure use in a well-ventilated area . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluorobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10FN.ClH/c5-3-1-2-4-6;/h1-4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKMMJLZWHPSMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCF)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286371-70-8
Record name 4-fluorobutan-1-amine hydrochloride
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Synthetic Methodologies for 4 Fluorobutan 1 Amine Hydrochloride

Direct Fluorination Approaches to Amines

Direct fluorination involves the introduction of a fluorine atom into a molecule that already contains the amine functionality. This approach can be challenging due to the potential for oxidation of the amine group and the need for specialized and highly reactive fluorinating agents.

Electrophilic Fluorination Strategies

Electrophilic fluorination employs reagents that deliver a fluorine cation (F+) equivalent to a nucleophilic substrate. wikipedia.org While conceptually straightforward, the direct electrophilic fluorination of simple alkylamines is often complicated by the inherent incompatibility between the electron-rich amine and the powerful electrophilic fluorinating agents. nih.gov These reagents, designed to transfer a fluorine atom, can also act as potent oxidants.

Commonly used electrophilic fluorinating reagents include N-fluorosulfonimides like N-fluorobenzenesulfonimide (NFSI) and N-fluoro-o-benzenedisulfonimide (NFOBS), as well as salts of cationic nitrogen-containing compounds like Selectfluor®. wikipedia.orgrsc.org The reactivity of these reagents can be tuned by modifying the electron-withdrawing groups attached to the nitrogen atom. wikipedia.org The mechanism of electrophilic fluorination is still a subject of debate, with possibilities including an SN2 pathway or a single-electron transfer (SET) process. wikipedia.org

While direct C-H fluorination of unactivated alkanes is a significant challenge, advancements have been made in the fluorination of activated C-H bonds. For instance, the silver-mediated ring-opening fluorination of cyclic amines using Selectfluor has been demonstrated as a strategy for producing fluorinated acyclic amines. nih.gov This method proceeds through the formation of an amino alkyl radical, which then undergoes fluorination. nih.gov

Nucleophilic Fluorination Routes

Nucleophilic fluorination involves the use of a fluoride (B91410) anion (F-) to displace a leaving group on an alkyl chain. This is a more common and often more practical approach for the synthesis of alkyl fluorides. ucla.edu However, the direct nucleophilic fluorination of a hydroxyl or amino group in an amino alcohol or diamine, respectively, is generally not feasible due to the poor leaving group ability of these functionalities.

A more viable strategy involves the conversion of a suitable precursor, such as a haloamine, where a halogen atom serves as the leaving group. For example, the ring-opening of aziridines with a fluoride source is a known method for preparing β-fluoroamines. nih.govnih.gov This approach, however, is not directly applicable to the synthesis of 4-fluorobutan-1-amine (B3263324).

Challenges in nucleophilic fluorination often relate to the fluoride source itself. Alkali metal fluorides like potassium fluoride have low solubility in organic solvents, while soluble fluoride sources such as tetrabutylammonium (B224687) fluoride (TBAF) can be strongly basic and prone to causing elimination side reactions. ucla.edunih.gov To overcome these limitations, various strategies have been developed, including the use of phase-transfer catalysts, ionic liquids, and specialized fluorinating reagents like PyFluor. ucla.edunih.gov Hydrogen-bond-donating solvents or catalysts can also enhance the nucleophilicity of fluoride by breaking up ion aggregates. nih.govrsc.org

Precursor-Based Synthesis of 4-Fluorobutan-1-amine Hydrochloride

A more practical and widely employed approach to synthesizing this compound involves the use of a precursor molecule that is first fluorinated and then converted to the desired amine. This multi-step strategy allows for greater control over the reaction and avoids the challenges associated with the direct fluorination of amines.

Conversion of Halogenated Precursors to Fluorinated Amines

This strategy hinges on the initial synthesis of a fluorinated butane (B89635) derivative, which is then elaborated to introduce the amine functionality.

A common starting point is a butane derivative with a suitable leaving group at the 4-position, which can be displaced by a fluoride ion. For example, 1-bromo-4-butanol or 1,4-dibromobutane (B41627) can serve as precursors. The nucleophilic substitution with a fluoride source, such as potassium fluoride in a high-boiling polar aprotic solvent like diethylene glycol, can introduce the fluorine atom.

Another approach involves the hydrofluorination of a suitable unsaturated precursor. For instance, the addition of hydrogen fluoride across the double bond of 3-buten-1-ol (B139374) could theoretically yield 4-fluorobutan-1-ol, although this reaction can be challenging to control and may lead to rearrangements.

A more controlled method involves the ring-opening of a cyclic ether, such as tetrahydrofuran (B95107) (THF), with a fluorinating agent. However, this typically requires harsh conditions and may not be regioselective.

A summary of potential precursor-based routes is presented in the table below:

PrecursorReagentsIntermediate
1,4-DibromobutaneKF, phase-transfer catalyst1-Bromo-4-fluorobutane (B1265377)
4-Bromo-1-butanolKF, spray-drying4-Fluorobutan-1-ol
TetrahydrofuranHF, catalyst4-Fluorobutan-1-ol

Once the fluorinated precursor, such as 1-bromo-4-fluorobutane or 4-fluorobutan-1-ol, is obtained, the next critical step is the introduction of the amine group.

If starting from 1-bromo-4-fluorobutane, a common method is the Gabriel synthesis, which involves reaction with potassium phthalimide (B116566) followed by hydrolysis or hydrazinolysis to release the primary amine. This method is advantageous as it avoids the over-alkylation that can occur with direct amination using ammonia (B1221849). Another option is the use of sodium azide (B81097) to form 4-fluoro-1-azidobutane, which can then be reduced to the amine using reagents like lithium aluminum hydride or by catalytic hydrogenation.

When the precursor is 4-fluorobutan-1-ol, the hydroxyl group must first be converted into a better leaving group. This can be achieved by mesylation or tosylation to form 4-fluorobutyl mesylate or tosylate. These intermediates can then undergo nucleophilic substitution with an amine source, such as ammonia or, more cleanly, with a protected amine equivalent like sodium azide followed by reduction.

Finally, the resulting 4-fluorobutan-1-amine is treated with hydrochloric acid to form the stable hydrochloride salt. This is a standard procedure for the purification and storage of amines. researchgate.netresearchgate.net The hydrogenation of a nitrile is another effective method for amine synthesis. nih.gov For instance, the reduction of 4-fluorobutanenitrile (B3052365) would yield 4-fluorobutan-1-amine.

A table summarizing the amination strategies is provided below:

Fluorinated IntermediateReagentsProduct
1-Bromo-4-fluorobutane1. Potassium phthalimide 2. Hydrazine4-Fluorobutan-1-amine
1-Bromo-4-fluorobutane1. Sodium azide 2. LiAlH4 or H2/Pd4-Fluorobutan-1-amine
4-Fluorobutan-1-ol1. MsCl, Et3N 2. NaN3 3. H2/Pd4-Fluorobutan-1-amine
4-FluorobutanenitrileH2, Ni catalyst4-Fluorobutan-1-amine

Reductive Amination Routes for Fluorinated Aldehydes or Ketones

Reductive amination is a highly effective and widely used method for the formation of amines from carbonyl compounds. In the context of synthesizing 4-Fluorobutan-1-amine, this strategy typically employs 4-fluorobutanal (B3031540) as the key starting material. The process involves two main transformations in a single pot: the formation of an imine or enamine intermediate followed by its reduction to the corresponding amine.

The reaction begins with the condensation of 4-fluorobutanal with an ammonia source, such as ammonia itself or an ammonium (B1175870) salt like ammonium chloride, to form an imine intermediate. This intermediate is not isolated but is immediately reduced in situ. A variety of reducing agents can be used, but mild, selective reagents are preferred to avoid reduction of the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are common choices because they are less reactive towards aldehydes and ketones at neutral or slightly acidic pH but readily reduce the protonated imine intermediate.

Reaction Scheme: Reductive Amination of 4-Fluorobutanal

Starting Material Reagents Product

Following the reductive amination, treatment with hydrochloric acid (HCl) yields the final, stable this compound salt. The synthesis of the precursor, 4-fluorobutanal, can be achieved through methods such as the oxidation of 4-fluorobutan-1-ol or the reduction of 4-fluorobutanoic acid derivatives. smolecule.com

Multi-Step Synthetic Sequences for Chain Elongation and Fluorine Introduction

Multi-step syntheses provide the flexibility to construct this compound from simpler, more readily available precursors. These routes involve the sequential introduction of the required functional groups—the fluorine atom and the amine group—onto a four-carbon backbone. Such an approach is fundamental in organic synthesis, allowing for the logical construction of a target molecule from a specified starting material by combining various reactions. libretexts.org

A plausible retrosynthetic analysis might start by disconnecting the C-N and C-F bonds, suggesting precursors like a 4-halobutanol or a butanediol (B1596017) derivative. One potential forward synthesis could begin with 1,4-butanediol.

A Representative Multi-Step Pathway:

Monofunctionalization of 1,4-Butanediol: The symmetric diol is first converted into an intermediate where one hydroxyl group is protected (e.g., as a tetrahydropyranyl or silyl (B83357) ether) to allow for selective reaction at the other terminus.

Fluorine Introduction: The remaining free hydroxyl group is converted into a good leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution with a fluoride source, like potassium fluoride (KF) often in the presence of a phase-transfer catalyst, introduces the fluorine atom.

Deprotection and Amine Introduction: The protecting group is removed to reveal the second hydroxyl group. This alcohol is then converted into the primary amine. This can be achieved via several methods, including:

Conversion to an alkyl halide followed by a Gabriel synthesis or reaction with sodium azide and subsequent reduction.

Oxidation to an aldehyde followed by the reductive amination described in section 2.2.2.

Salt Formation: The resulting 4-fluorobutan-1-amine is treated with HCl to afford the hydrochloride salt.

These multi-step sequences, while often longer, offer significant versatility in accessing analogues of the target compound by modifying the reagents at different stages of the synthesis. rsc.orgyoutube.com

Stereoselective Synthesis of Enantiopure this compound

While this compound itself is an achiral molecule, the development of stereoselective methods is paramount for the synthesis of chiral fluorinated amines, which are critical building blocks in modern drug discovery. nih.gov The introduction of fluorine can significantly alter a molecule's biological properties, and controlling the stereochemistry of adjacent chiral centers is often essential for therapeutic efficacy. nih.govcapes.gov.br The following sections discuss general strategies that can be applied to the synthesis of chiral analogues.

Chiral Auxiliary Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. After the desired chiral center is created, the auxiliary is removed.

A prominent example in the synthesis of chiral fluorinated amines is the use of chiral sulfinimines, often derived from Ellman's auxiliary (tert-butanesulfinamide). capes.gov.brresearchgate.net A general approach involves:

Condensation of a prochiral fluorinated aldehyde or ketone with an enantiopure sulfinamide to form a chiral N-sulfinyl imine.

Diastereoselective addition of a nucleophile (e.g., a hydride source for reduction or an organometallic reagent) to the imine double bond. The bulky chiral sulfinyl group effectively shields one face of the imine, directing the incoming nucleophile to the opposite face.

Acidic hydrolysis to cleave the N-S bond, removing the chiral auxiliary and liberating the enantiomerically enriched primary amine. researchgate.net

This methodology provides a reliable route to chiral amines with high diastereoselectivity and enantiomeric excess. researchgate.net

Asymmetric Catalysis in Fluorine Introduction or Amine Formation

Asymmetric catalysis is a powerful tool for creating chiral molecules, using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nd.edunih.gov This approach can be used to establish the stereocenter during either the fluorination step or the amine formation step.

Key Asymmetric Catalytic Strategies:

Catalytic ApproachDescriptionExample Catalyst Type
Transition Metal Catalysis Chiral ligands coordinate to a metal center to create a chiral environment that directs the stereochemical outcome of reactions like hydrogenation, amination, or fluorination. nih.govChiral Nickel (Ni) or Palladium (Pd) complexes. nih.govacs.org
Organocatalysis Small, metal-free organic molecules are used as catalysts. For instance, chiral primary amines can catalyze the enantioselective α-fluorination of aldehydes by forming a chiral enamine intermediate. acs.orgfrontiersin.orgChiral primary amines (e.g., derived from proline), phosphoric acids. acs.orgfrontiersin.org
Phase-Transfer Catalysis Chiral phase-transfer catalysts can transport a reagent (like a fluoride anion) from an aqueous or solid phase into an organic phase to react with a substrate, inducing asymmetry during the reaction. acs.orgChiral quaternary ammonium or phosphonium (B103445) salts.
Cation-Binding Catalysis A chiral catalyst binds to a metal cation (like K⁺), which in turn coordinates to the substrate, creating a chiral complex that directs the approach of a reagent. nih.govChiral oligoethylene glycols. nih.gov

These catalytic methods are highly sought after as they are often more atom-economical and efficient than stoichiometric chiral auxiliary-based approaches. nih.gov

Enzymatic Biocatalysis for Enantioselective Synthesis

Biocatalysis utilizes enzymes, nature's highly efficient and selective catalysts, to perform chemical transformations. nih.gov This approach offers exceptional selectivity (chemo-, regio-, and stereoselectivity) under mild reaction conditions (neutral pH, room temperature). nih.govresearchgate.net Several classes of enzymes are particularly relevant for the synthesis of chiral fluorinated amines.

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone. By using a fluorinated ketone precursor, a chiral fluorinated amine can be produced with very high enantiomeric excess.

Reductive Aminases (RedAms): RedAms catalyze the direct reductive amination of a ketone with ammonia, coupling the imine formation and reduction steps with the aid of a nicotinamide (B372718) cofactor (NADH or NADPH). nih.govresearchgate.net

Dehydrogenases: Alanine or amino acid dehydrogenases can catalyze the reductive amination of a keto acid precursor. For example, fluoro-pyruvate can be converted into fluoro-alanine enantiomers using different dehydrogenases. nih.govdtu.dk

Enzymatic methods represent a green and powerful alternative to traditional chemical synthesis, and the field of enzyme engineering continues to expand the scope of substrates and reaction types available. nih.govmdpi.com

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be evaluated and improved through the lens of these principles.

Catalysis over Stoichiometric Reagents: The use of catalytic methods, as described in sections 2.3.2 (Asymmetric Catalysis) and 2.3.3 (Enzymatic Biocatalysis), is a cornerstone of green chemistry. Catalysts are used in small amounts and can be recycled, reducing waste compared to stoichiometric reagents (e.g., chiral auxiliaries or classical reducing agents). nih.gov

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reductive amination (2.2.2) is generally more atom-economical than multi-step routes (2.2.3) that involve protection/deprotection steps and the use of activating groups.

Use of Safer Solvents and Reagents: Efforts can be made to replace hazardous solvents (e.g., chlorinated hydrocarbons) with safer alternatives like water, ethanol, or 2-methyltetrahydrofuran. Enzymatic reactions are particularly advantageous as they are typically run in aqueous buffers. nih.govresearchgate.net Similarly, replacing toxic reagents, such as phosgene (B1210022) derivatives sometimes used in amine synthesis, with greener alternatives like CO₂ is a key goal. acs.org

Energy Efficiency: Biocatalytic routes that operate at ambient temperature and pressure are significantly more energy-efficient than traditional organic syntheses that may require high temperatures or pressures. researchgate.net

By embracing these principles, the synthesis of this compound and other valuable chemical intermediates can be made more sustainable, safer, and more efficient.

Solvent-Free Reactions

The development of solvent-free reaction conditions is a significant goal in green chemistry, aiming to reduce volatile organic compound (VOC) emissions and simplify purification processes. Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a promising solvent-free approach.

A plausible mechanochemical route to 4-Fluorobutan-1-amine could involve the reaction of a suitable precursor, such as 4-fluorobutyl bromide, with a solid-state source of ammonia or an ammonia equivalent. The reaction would be conducted in a ball mill, where the mechanical energy facilitates the nucleophilic substitution.

Hypothetical Mechanochemical Synthesis of 4-Fluorobutylamine:

A mixture of 4-fluorobutyl bromide and an excess of a solid ammonia source, such as hexamethylenetetramine (urotropine), could be milled at a specific frequency. Hexamethylenetetramine serves as a solid, stable, and safe alternative to gaseous ammonia. The milling process would generate the intermediate quaternary ammonium salt. Subsequent acidic hydrolysis of this intermediate would yield the desired primary amine, 4-fluorobutylamine. The free amine can then be converted to its hydrochloride salt.

Reactant 1Reactant 2ConditionsProduct
4-Fluorobutyl bromideHexamethylenetetramineBall milling (e.g., 30 Hz, 2h)Intermediate salt
Intermediate saltAqueous HClHydrolysisThis compound

This solvent-free approach, while still largely conceptual for this specific compound, aligns with the principles of green chemistry by eliminating the need for bulk reaction solvents. primescholars.com

Catalytic Methodologies

Catalytic methods offer highly efficient and selective pathways for the synthesis of amines, often with milder reaction conditions and reduced byproduct formation compared to stoichiometric reactions.

One of the most powerful catalytic methods for amine synthesis is reductive amination. This process involves the reaction of a carbonyl compound with ammonia in the presence of a reducing agent and a catalyst. For the synthesis of 4-Fluorobutan-1-amine, the corresponding aldehyde, 4-fluorobutanal, would be the ideal starting material. nih.gov

The reaction proceeds via the in-situ formation of an imine intermediate from the reaction of 4-fluorobutanal and ammonia. This intermediate is then immediately reduced by a suitable reducing agent, such as hydrogen gas in the presence of a metal catalyst, to form the primary amine.

Catalytic Reductive Amination:

Carbonyl CompoundAmine SourceReducing AgentCatalystProduct
4-FluorobutanalAmmoniaHydrogen (H₂)Nickel, Palladium, or Platinum on Carbon4-Fluorobutan-1-amine

This method is highly attractive due to its high atom economy, as the only byproduct is water. The choice of catalyst and reaction conditions (temperature, pressure) is crucial for achieving high yields and selectivity.

Another catalytic approach involves the direct amination of an alcohol. In this "borrowing hydrogen" or "hydrogen autotransfer" process, the alcohol is first catalytically dehydrogenated in-situ to the corresponding aldehyde. This aldehyde then undergoes reductive amination as described above, with the hydrogen that was "borrowed" in the first step being used for the reduction of the imine intermediate.

Catalytic Amination of an Alcohol:

Starting MaterialAmine SourceCatalystProduct
4-FluorobutanolAmmoniaRuthenium or Iridium complexes4-Fluorobutan-1-amine

This methodology is particularly advantageous as it starts from a more readily available and stable alcohol precursor and avoids the isolation of the intermediate aldehyde.

Atom Economy Considerations

Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. rsc.org A higher atom economy signifies a more sustainable process with less waste generation.

The atom economy of different synthetic routes to 4-Fluorobutan-1-amine can be calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Let's compare the theoretical atom economy of two potential routes:

Route 1: Reductive Amination of 4-Fluorobutanal

C₄H₇FO + NH₃ + H₂ → C₄H₁₀FN + H₂O

Molecular Weight of 4-Fluorobutan-1-amine (C₄H₁₀FN) = 91.13 g/mol

Molecular Weight of 4-Fluorobutanal (C₄H₇FO) = 90.10 g/mol

Molecular Weight of Ammonia (NH₃) = 17.03 g/mol

Molecular Weight of Hydrogen (H₂) = 2.02 g/mol

% Atom Economy = (91.13 / (90.10 + 17.03 + 2.02)) x 100 ≈ 83.5%

Route 2: Synthesis from 4-Fluorobutyl Bromide and Ammonia (Nucleophilic Substitution)

C₄H₈BrF + NH₃ → C₄H₁₀FN + HBr

Molecular Weight of 4-Fluorobutan-1-amine (C₄H₁₀FN) = 91.13 g/mol

Molecular Weight of 4-Fluorobutyl Bromide (C₄H₈BrF) = 155.01 g/mol

Molecular Weight of Ammonia (NH₃) = 17.03 g/mol

% Atom Economy = (91.13 / (155.01 + 17.03)) x 100 ≈ 52.9%

As the calculations demonstrate, the catalytic reductive amination route exhibits a significantly higher atom economy, making it a more environmentally benign and efficient method in principle. The only byproduct is water, whereas the substitution reaction generates hydrogen bromide as a stoichiometric byproduct. nih.gov

Reactivity and Reaction Mechanisms of 4 Fluorobutan 1 Amine Hydrochloride

Nucleophilic Reactivity of the Primary Amine Moiety

The primary amine group in 4-fluorobutan-1-amine (B3263324) hydrochloride is the principal center of its nucleophilic reactivity. The lone pair of electrons on the nitrogen atom allows it to attack electron-deficient centers, initiating a variety of chemical transformations. It is important to note that the hydrochloride salt form means the amine is protonated. For the amine to act as a nucleophile, it must first be neutralized, typically by the addition of a base, to free the lone pair of electrons on the nitrogen atom.

Acylation Reactions and Amide Formation

Primary amines like 4-fluorobutylamine readily undergo acylation when treated with acylating agents such as acyl chlorides or acid anhydrides to form N-substituted amides. This reaction is a classic example of nucleophilic acyl substitution.

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or a carboxylate). The presence of a non-nucleophilic base is often required to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Table 1: Representative Acylation Reactions of Primary Amines

Amine Acylating Agent Product
Primary Amine (R-NH₂) Acyl Chloride (R'-COCl) N-Alkyl-acetamide (R-NH-CO-R')

For 4-fluorobutylamine, the reaction with acetyl chloride would be expected to yield N-(4-fluorobutyl)acetamide. The reaction rate and yield would be comparable to other primary alkylamines of similar steric bulk.

Alkylation Reactions

The alkylation of 4-fluorobutylamine with alkyl halides is a nucleophilic substitution reaction (typically SN2) that can lead to the formation of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. youtube.com The initial reaction of 4-fluorobutylamine with an alkyl halide, for instance, methyl iodide, would produce N-(4-fluorobutyl)methylamine.

However, a significant challenge in the direct alkylation of primary amines is overalkylation. masterorganicchemistry.com The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine. This is due to the electron-donating nature of the newly added alkyl group, which increases the electron density on the nitrogen atom. Consequently, the secondary amine can compete with the primary amine for the remaining alkyl halide, leading to the formation of a tertiary amine and subsequently a quaternary ammonium salt. masterorganicchemistry.com To achieve selective mono-alkylation, specific strategies such as using a large excess of the primary amine or employing protecting groups are often necessary.

Condensation Reactions with Carbonyl Compounds

Primary amines undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form new carbon-nitrogen double bonds. wikipedia.org These reactions are fundamental in organic synthesis for the preparation of imines and enamines. wikipedia.org The reaction is typically catalyzed by acid and involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to form the final product. wikipedia.org

Formation of Imines and Enamines

The reaction of 4-fluorobutylamine with an aldehyde or a ketone will lead to the formation of an imine, also known as a Schiff base. wikipedia.org For example, the reaction with acetone (B3395972) would yield N-(4-fluorobutyl)propan-2-imine. The formation of the imine is a reversible process, and the equilibrium can be driven towards the product by removing the water formed during the reaction, for instance, by azeotropic distillation.

Enamines are typically formed from the reaction of secondary amines with carbonyl compounds containing an α-hydrogen. Since 4-fluorobutylamine is a primary amine, its initial reaction with a carbonyl compound will lead to an imine.

Influence of the Remote Fluorine Atom on Amine Basicity and Nucleophilicity

The presence of a fluorine atom, even at the C-4 position, has a discernible effect on the chemical properties of the amine group through inductive effects.

Inductive Effects of Fluorine on Electron Density

Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the carbon chain, pulling electron density away from the nitrogen atom of the amine group.

This reduction in electron density on the nitrogen atom has two significant consequences:

Decreased Basicity: The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen to accept a proton. By withdrawing electron density, the fluorine atom makes the lone pair on the nitrogen less available for protonation. Consequently, 4-fluorobutylamine is expected to be a weaker base than its non-fluorinated counterpart, n-butylamine. This would be reflected in a lower pKa value for the conjugate acid of 4-fluorobutylamine compared to that of n-butylamine. While an experimental pKa value for 4-fluorobutylamine is not readily available, the pKa of n-butylamine's conjugate acid is approximately 10.6. alfa-chemistry.com It is anticipated that the pKa for the conjugate acid of 4-fluorobutylamine would be lower.

Table 2: pKa Values of Conjugate Acids of Selected Primary Amines

Amine pKa of Conjugate Acid (BH⁺)
Methylamine 10.66
Ethylamine 10.75
n-Propylamine 10.71
n-Butylamine 10.60 alfa-chemistry.com

| 4-Fluorobutylamine | Expected to be < 10.60 |

Decreased Nucleophilicity: The nucleophilicity of an amine is also dependent on the availability of the lone pair of electrons. The electron-withdrawing inductive effect of the fluorine atom reduces the electron density on the nitrogen, thereby decreasing its ability to act as a nucleophile. Therefore, 4-fluorobutylamine is expected to be a slightly weaker nucleophile compared to n-butylamine in reactions such as acylation and alkylation. This may result in slightly slower reaction rates under identical conditions.

Steric Considerations in Reaction Pathways

The flexible four-carbon chain of 4-fluorobutan-1-amine hydrochloride allows it to adopt various conformations, which can influence the accessibility of its reactive centers. Steric hindrance, the obstruction of a reaction pathway due to the spatial arrangement of atoms, is a critical factor in determining the feasibility and rate of its reactions.

For reactions involving the amine group, such as N-alkylation or N-acylation, the primary nature of the amine suggests that steric hindrance is relatively low compared to secondary or tertiary amines. However, the presence of the butyl chain can still play a role. In its protonated form as the hydrochloride salt, the ammonium group is bulkier than the free amine, which can sterically impede the approach of reactants.

A significant intramolecular reaction pathway available to 4-fluorobutan-1-amine is cyclization to form pyrrolidine (B122466). This reaction involves the nucleophilic attack of the amine nitrogen onto the carbon bearing the fluorine atom. For this to occur, the molecule must adopt a conformation that brings the reacting centers into proximity. The gauche conformation of the carbon backbone is a prerequisite for such a cyclization. While the flexible chain can readily adopt this conformation, the reaction is still subject to the inherent steric strain of forming a five-membered ring.

The fluorine atom itself, although small, contributes to the steric environment of the molecule. Its presence at the C4 position is sufficiently removed from the amine group so as not to significantly hinder reactions at the nitrogen. However, when considering reactions at the C-F bond, the steric bulk of the rest of the molecule can influence the approach of reagents.

Reactions Involving the C-F Bond in this compound

The carbon-fluorine bond is the strongest single bond in organic chemistry, making it generally unreactive. nih.gov However, under appropriate conditions, this bond can be activated to participate in a variety of transformations.

Cross-Coupling Reactions for C-C Bond Formation

Cross-coupling reactions that form new carbon-carbon bonds are a cornerstone of modern synthetic chemistry. The activation of unactivated alkyl fluorides, such as the C-F bond in this compound, is a significant challenge. researchgate.net Transition-metal catalysis, particularly with nickel and palladium, has shown promise in the cross-coupling of fluoroaromatics with amines. mdpi.com While direct examples with this compound are not prevalent in the literature, analogous reactions provide insight into potential pathways.

For instance, nickel-catalyzed cross-coupling reactions of aryl fluorides with primary amines have been developed. mdpi.com These reactions often require specific ligands to facilitate the difficult oxidative addition of the C-F bond to the metal center. A hypothetical cross-coupling of this compound with an organometallic reagent (e.g., a Grignard reagent or an organozinc compound) would likely require a catalyst system capable of activating the strong C(sp³)–F bond. The presence of the amine, even in its protonated form, could potentially coordinate to the metal center and influence the reaction's outcome.

Transition-metal-free approaches for C-F bond activation are also emerging. dntb.gov.ua Silylboronate-mediated defluorinative cross-coupling of organic fluorides with amines has been reported, offering a potential route for activating the C-F bond in this compound without the need for a transition metal. nih.gov

Nucleophilic Substitution at the Fluorine-Bearing Carbon

Direct nucleophilic substitution of the fluorine atom in this compound is a challenging transformation due to the poor leaving group ability of the fluoride (B91410) ion. However, certain strategies can facilitate this reaction.

One common intramolecular reaction is the cyclization to form a pyrrolidine ring, where the amine acts as the internal nucleophile. enamine.netorganic-chemistry.org This SN2 reaction is driven by the formation of a stable five-membered ring. The rate of this cyclization is dependent on the reaction conditions, such as the base used to deprotonate the amine hydrochloride and the solvent.

For intermolecular nucleophilic substitution, the reaction is often limited to activated alkyl fluorides, such as those in benzylic or allylic positions. nih.gov For unactivated primary alkyl fluorides like in our target molecule, harsh conditions or specialized reagents are typically required. The use of strong Lewis acids can help to activate the C-F bond by coordinating to the fluorine atom, making it a better leaving group. Additionally, the use of hydrogen-bond donor solvents, like hexafluoroisopropanol (HFIP), can stabilize the departing fluoride ion and facilitate nucleophilic attack. researchgate.net

It is important to note that under basic conditions required to free the amine for nucleophilic attack, elimination reactions (E2) can compete with substitution, leading to the formation of but-3-en-1-amine. The regioselectivity between substitution and elimination would be highly dependent on the nature of the base and the solvent used.

Mechanistic Investigations of Key Transformations

Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and developing new synthetic methods.

Transition State Analysis of Amine Reactions

Computational chemistry provides powerful tools to investigate the transition states of chemical reactions. For reactions involving the amine group of 4-fluorobutan-1-amine, such as N-alkylation or N-acylation, the transition state would involve the formation of a new bond to the nitrogen atom.

In the case of the intramolecular cyclization to form pyrrolidine, the transition state would feature a five-membered ring structure where the N-C4 bond is partially formed and the C4-F bond is partially broken. Theoretical studies on analogous SN2 reactions at a nitrogen center have been performed, providing insights into the geometry and energetics of such transition states. nih.gov These studies often show that the reaction proceeds through a backside attack mechanism, leading to inversion of configuration at the carbon center, although in the case of the terminal carbon of 4-fluorobutan-1-amine, this is not a stereocenter.

The energy barrier for this cyclization would be influenced by several factors, including the strain energy of the forming ring and the electronic effects of the substituents. The protonated state of the amine in the hydrochloride salt would introduce a significant energy barrier to this reaction, necessitating the use of a base to generate the more nucleophilic free amine.

Role of Solvation in Reaction Kinetics

The solvent plays a critical role in the kinetics of reactions involving this compound by solvating the reactants, transition states, and products.

For the intramolecular cyclization, the choice of solvent can significantly impact the reaction rate. researchgate.net Polar aprotic solvents, such as DMF or acetonitrile (B52724), are often effective for SN2 reactions as they can solvate the cation (in this case, the protonated amine or any metal counterion from the base) without strongly solvating the nucleophile (the free amine), thus enhancing its reactivity. sciforum.netmdpi.comresearchgate.net In contrast, polar protic solvents, like water or alcohols, can form strong hydrogen bonds with the amine, potentially lowering its nucleophilicity and slowing down the reaction. However, as mentioned earlier, hydrogen-bonding solvents can also play a beneficial role in stabilizing the fluoride leaving group in nucleophilic substitution reactions at the C-F bond. researchgate.net

The solubility of this compound itself is an important consideration. As a salt, it is more soluble in polar solvents. The choice of solvent must therefore be a balance between dissolving the starting material and promoting the desired reaction pathway. For instance, in a study on the intramolecular cyclization of related compounds, N,N-dimethylformamide (DMF) and acetonitrile were found to be favorable solvents. researchgate.net The kinetics of pyrrolidine formation from similar chalcones and Schiff bases have also been studied, indicating that the reaction can be treated as a pseudo-first-order process involving an intermediate that undergoes intramolecular cyclization. researchgate.net

Isotope Effects in Reaction Mechanism Elucidation

The study of kinetic isotope effects (KIEs) is a powerful tool in physical organic chemistry for the detailed elucidation of reaction mechanisms. wikipedia.org This phenomenon arises from the difference in reaction rates when an atom in a reactant is replaced by one of its heavier isotopes. wikipedia.orglibretexts.org The change in mass affects the vibrational frequencies of chemical bonds, which can lead to different activation energies for bond-breaking or bond-forming steps. wikipedia.orgyoutube.com Consequently, measuring the KIE can provide profound insights into the rate-determining step and the structure of the transition state of a reaction.

Primary Kinetic Isotope Effects

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is cleaved or formed in the rate-determining step of the reaction. libretexts.org For this compound, a significant primary KIE would be expected in reactions where a C-H bond is broken at a carbon atom adjacent to the amine or fluoride.

For instance, in an E2 elimination reaction, where a base abstracts a proton from the β-carbon, leading to the elimination of the fluoride ion, substitution of hydrogen with deuterium (B1214612) at the β-position would result in a significant primary KIE. The C-D bond has a lower zero-point energy and is stronger than the C-H bond, thus requiring more energy to break. libretexts.org This would lead to a slower reaction rate for the deuterated compound, and the KIE value (kH/kD) would be greater than 1. Typical values for such reactions range from 2 to 8. wikipedia.org The observation of a substantial primary KIE would strongly support a mechanism where C-H bond cleavage is part of the rate-determining step.

Secondary Kinetic Isotope Effects

Secondary kinetic isotope effects occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. libretexts.org These effects are generally smaller than primary KIEs but can still provide valuable information about changes in hybridization or the electronic environment of the transition state. wikipedia.org

In a potential SN1 reaction of 4-Fluorobutan-1-amine, where the rate-determining step is the departure of the fluoride leaving group to form a carbocation intermediate, a secondary KIE could be observed by substituting the hydrogens on the carbon bearing the fluorine (the α-carbon). As the hybridization of the α-carbon changes from sp3 in the reactant to sp2 in the carbocationic transition state, a small, normal KIE (kH/kD > 1, typically 1.05-1.3) would be expected. wikipedia.org Conversely, for an SN2 reaction, where a nucleophile attacks the α-carbon, the hybridization changes towards sp2 in the trigonal bipyramidal transition state, which can also lead to a small secondary KIE, often close to unity or slightly inverse (kH/kD < 1).

Heavy Atom Isotope Effects

Isotope effects are not limited to hydrogen. The substitution of other atoms, such as carbon (¹³C for ¹²C) or nitrogen (¹⁵N for ¹⁴N), can also be used to probe reaction mechanisms. nih.govillinois.edu These "heavy atom" KIEs are typically much smaller than deuterium KIEs due to the smaller relative mass difference. wikipedia.org For example, a ¹³C KIE on the carbon atom bonded to the fluorine could help distinguish between SN1 and SN2 mechanisms. In an SN1 reaction, significant C-F bond breaking occurs in the rate-determining step, leading to a measurable ¹³C KIE. In an SN2 reaction, the KIE would reflect the simultaneous bond-breaking and bond-forming processes.

Similarly, a ¹⁵N KIE could be employed to study reactions involving the amine group, such as enzymatic deamination. nih.gov The magnitude of the ¹⁵N KIE would indicate the extent of C-N bond cleavage in the rate-determining step.

Hypothetical Isotope Effect Data for Reactions of 4-Fluorobutan-1-amine

Although no specific experimental data for this compound is available, we can construct a hypothetical data table based on typical values observed for similar reactions in related alkyl halides and amines. This table illustrates how KIE data could be used to differentiate between possible reaction pathways.

Reaction TypeIsotopic SubstitutionPosition of IsotopeExpected k_light / k_heavyMechanistic Implication
E2 Elimination H/DC-3 (β to F)4.0 - 8.0C-H bond breaking is rate-determining.
SN1 Substitution H/DC-4 (α to F)1.10 - 1.25Change in hybridization from sp³ to sp² in the transition state.
SN2 Substitution H/DC-4 (α to F)0.95 - 1.05Formation of a pentacoordinate transition state.
SN1 Substitution ¹²C/¹³CC-4 (α to F)1.02 - 1.05Significant C-F bond cleavage in the transition state.
Enzymatic Oxidation H/DC-1 (α to N)3.0 - 10.0C-H bond cleavage by the enzyme is rate-determining. nih.govnih.gov

This table is illustrative and based on general principles of kinetic isotope effects, not on experimental data for this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural determination of 4-Fluorobutan-1-amine (B3263324) hydrochloride, offering a window into the local chemical environment of each nucleus.

Elucidation of Carbon and Proton Frameworks

The proton (¹H) and carbon-13 (¹³C) NMR spectra provide fundamental information about the connectivity and electronic environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 4-Fluorobutan-1-amine hydrochloride is expected to exhibit distinct signals for the protons on the four-carbon chain. The ammonium (B1175870) protons (-NH₃⁺) would likely appear as a broad singlet, and its chemical shift could be concentration-dependent due to hydrogen bonding and exchange with residual water. libretexts.org The protons on the carbon adjacent to the ammonium group (C1) would be deshielded, appearing at a downfield chemical shift. The protons on the carbon bearing the fluorine atom (C4) would also be significantly deshielded and would show coupling to the fluorine atom. The protons on the central methylene (B1212753) groups (C2 and C3) would exhibit complex splitting patterns due to coupling with adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atom bonded to the electronegative fluorine (C4) is expected to show a large downfield chemical shift and a significant one-bond carbon-fluorine coupling constant (¹JCF). The carbon atom attached to the ammonium group (C1) would also be deshielded. The chemical shifts of the other carbon atoms (C2 and C3) would be found in the typical aliphatic region. rsc.orgrsc.org

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (-CH₂-NH₃⁺)~3.0 - 3.2~38 - 42
C2 (-CH₂-)~1.7 - 1.9~25 - 29
C3 (-CH₂-)~1.8 - 2.0~28 - 32 (with C-F coupling)
C4 (-CH₂-F)~4.4 - 4.6 (triplet of triplets)~80 - 84 (doublet, ¹JCF)
-NH₃⁺Broad, variable-

Note: These are predicted values and may vary based on solvent and experimental conditions. The multiplicity of the signals will depend on the coupling with neighboring protons and the fluorine atom.

Fluorine-19 NMR for C-F Bond Characterization

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for probing the environment of the fluorine atom. researchgate.netresearchgate.net Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong and sharp signals. wikipedia.org The chemical shift of the fluorine atom in this compound would be indicative of the electronic environment around the C-F bond. For organofluorine compounds with a -CH₂F group, the chemical shift typically appears in the range of -200 to -220 ppm relative to a standard like CFCl₃. wikipedia.org Furthermore, the ¹⁹F spectrum would exhibit coupling to the adjacent protons on C4 and potentially longer-range couplings to protons on C3, providing valuable structural information. wikipedia.org

Multidimensional NMR Techniques for Conformation Analysis

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of protons, which is invaluable for determining the preferred conformation of the flexible butyl chain. libretexts.org The conformational preferences of haloalkanes are influenced by a delicate balance of steric and electronic effects, which can be elucidated through detailed analysis of coupling constants and NOE data. acs.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule's functional groups.

Vibrational Analysis of Functional Groups

The IR and Raman spectra of this compound are expected to display characteristic bands corresponding to the vibrations of the N-H, C-H, C-N, and C-F bonds. wikipedia.org

N-H Vibrations: The ammonium group (-NH₃⁺) will give rise to strong and broad N-H stretching vibrations in the IR spectrum, typically in the region of 3200-2800 cm⁻¹. researchgate.net The N-H bending (asymmetric and symmetric) vibrations are expected around 1600-1500 cm⁻¹. wikipedia.org

C-H Vibrations: The stretching vibrations of the C-H bonds in the methylene groups will appear in the 3000-2850 cm⁻¹ region. rockymountainlabs.com Bending vibrations for the CH₂ groups will be observed at lower frequencies.

C-F Vibration: The C-F stretching vibration is expected to produce a strong absorption band in the IR spectrum, typically in the range of 1100-1000 cm⁻¹. The exact position can be sensitive to the local molecular environment.

C-N Vibration: The C-N stretching vibration for an aliphatic amine hydrochloride is expected in the 1250-1020 cm⁻¹ region. orgchemboulder.com

Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
-NH₃⁺N-H Stretching3200 - 2800 (broad)
-NH₃⁺N-H Bending1600 - 1500
-CH₂-C-H Stretching3000 - 2850
-CH₂-C-H Bending~1465
C-FC-F Stretching1100 - 1000
C-NC-N Stretching1250 - 1020

Note: These are predicted values and the actual frequencies and intensities in IR and Raman spectra can differ.

Probing Intermolecular Interactions

The hydrochloride salt form of 4-Fluorobutan-1-amine introduces the possibility of significant intermolecular interactions, primarily through hydrogen bonding. The ammonium group can act as a hydrogen bond donor to the chloride counter-ion and potentially to the fluorine atom of a neighboring molecule. These hydrogen bonds can influence the vibrational frequencies of the involved functional groups. auremn.org.br For instance, the N-H stretching bands are often broadened and shifted to lower frequencies due to hydrogen bonding. rockymountainlabs.com Temperature-dependent IR or Raman studies could provide insights into the strength and dynamics of these intermolecular interactions. nih.gov In the solid state, crystal packing effects will also play a significant role in the observed vibrational spectra. tandfonline.com

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For a compound like this compound, it serves to confirm the molecular mass and elemental formula and to provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of the elemental composition of 4-Fluorobutan-1-amine. Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap-based systems, can measure m/z values with very high accuracy (typically ≤5 ppm). chromatographyonline.comnih.gov This precision allows for the determination of a unique elemental formula, distinguishing it from other compounds that may have the same nominal mass.

The molecular formula of the free base, 4-Fluorobutan-1-amine, is C₄H₁₀FN. nih.gov In mass spectrometry, the compound is typically analyzed as the protonated molecule, [M+H]⁺. The theoretical exact masses for the protonated monoisotopic species can be calculated and compared against experimental data.

Table 1: Theoretical High-Resolution Mass Data for Protonated 4-Fluorobutan-1-amine

SpeciesMolecular FormulaTheoretical Exact Mass (Da)
[M]C₄H₁₀FN91.07973
[M+H]⁺C₄H₁₁FN⁺92.08750

Data calculated based on monoisotopic masses of the most abundant isotopes.

An experimentally obtained HRMS spectrum showing a peak at or very near to m/z 92.0875 provides strong evidence for the presence of 4-Fluorobutan-1-amine. The high mass accuracy of HRMS allows for the confident exclusion of other potential isobaric (same nominal mass) compounds. pnnl.govnih.gov

In addition to determining the molecular weight, mass spectrometry can be used to fragment the molecule and analyze the resulting pieces to elucidate its structure. This is typically done using tandem mass spectrometry (MS/MS). The fragmentation of aliphatic amines is well-characterized and often dominated by specific cleavage patterns. libretexts.orgmiamioh.edu

For 4-Fluorobutan-1-amine, the primary fragmentation mechanism is expected to be α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This cleavage is initiated at the nitrogen, which is the most favorable site for ionization. The largest substituent attached to the α-carbon is preferentially lost as a radical.

The expected primary fragmentation pathway for the protonated molecule ([C₄H₁₁FN]⁺) would involve the loss of a propyl radical (•CH₂CH₂CH₂F), resulting in a characteristic fragment ion at m/z 30.0338.

Figure 1: Proposed Primary Fragmentation Pathway for 4-Fluorobutan-1-amine (A simplified representation of the α-cleavage mechanism)

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Other potential, though likely less abundant, fragmentation pathways could involve the loss of small neutral molecules. A summary of plausible fragments is presented in the table below.

Table 2: Predicted Fragmentation Data for 4-Fluorobutan-1-amine in MS/MS

Precursor Ion (m/z)Proposed Fragment IonProposed Neutral LossFragment m/z (Theoretical)Notes
92.0875[CH₂NH₂]⁺•C₃H₆F30.0338Expected base peak from α-cleavage.
92.0875[C₄H₉FN]⁺H₂90.0719Loss of hydrogen.
92.0875[C₄H₈F]⁺NH₃75.0604Loss of ammonia (B1221849).
92.0875[C₃H₆N]⁺CH₂F•56.0500Cleavage of C-C bond with loss of fluoromethyl radical.

The observation of these specific fragments in an MS/MS spectrum would provide conclusive evidence for the structure of 4-Fluorobutan-1-amine. The mass spectrum of the non-fluorinated analogue, 1-butanamine, is dominated by the α-cleavage fragment at m/z 30, supporting the predicted pathway for its fluorinated counterpart. nist.gov

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. While 4-Fluorobutan-1-amine itself is not chiral, the introduction of a stereocenter, for instance by substitution at one of the methylene groups, would result in chiral derivatives. For example, (R)- and (S)-3-fluorobutan-1-amine would be chiral analogues.

CD spectroscopy is an indispensable tool for the stereochemical analysis of such chiral compounds. Enantiomers, being non-superimposable mirror images, will produce CD spectra that are equal in magnitude but opposite in sign (mirror images of each other). This phenomenon allows for the determination of the absolute configuration of a molecule, often through comparison with theoretical calculations or spectra of known standards.

A hypothetical CD spectrum for a chiral derivative of 4-Fluorobutan-1-amine would exhibit positive or negative peaks (known as Cotton effects) at specific wavelengths corresponding to the electronic transitions of its chromophores. The sign and magnitude of these peaks are unique to a specific enantiomer and its conformation in solution. Therefore, if a synthesis is designed to produce an enantiomerically pure derivative of 4-Fluorobutan-1-amine, CD spectroscopy would be the definitive method to confirm its enantiomeric purity and assign its absolute configuration.

Theoretical and Computational Chemistry Studies on 4 Fluorobutan 1 Amine Hydrochloride

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are indispensable tools for elucidating the electronic properties of molecules. For 4-Fluorobutan-1-amine (B3263324) hydrochloride, these methods can provide deep insights into its stability, reactivity, and bonding characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net DFT calculations are well-suited to investigate the electronic structure of molecules like 4-Fluorobutan-1-amine hydrochloride. researchgate.netnih.gov By solving the Kohn-Sham equations, DFT can map the electron density and determine various molecular properties. nih.gov

For this compound, a typical DFT study would involve geometry optimization to find the lowest energy structure. Functionals such as B3LYP or ωB97XD, combined with a suitable basis set like 6-311++G(d,p), would be employed to account for electron correlation and polarization effects. researchgate.netnih.gov The results of such calculations would provide optimized bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations can elucidate the distribution of electronic charge within the molecule. The calculated electrostatic potential surface would likely show a region of high positive potential around the ammonium (B1175870) group (-NH3+) and a region of negative potential associated with the electronegative fluorine atom and the chloride counter-ion. This charge distribution is crucial for understanding intermolecular interactions.

Key electronic parameters that can be derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO is expected to be localized primarily on the chloride ion and the nitrogen atom, while the LUMO would likely be distributed along the C-F and C-N bonds.

Table 1: Illustrative DFT-Calculated Electronic Properties for 4-Fluorobutan-1-amine and Related Compounds

PropertyIllustrative ValueSignificance
HOMO Energy-8.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-0.5 eVReflects the electron-accepting ability of the molecule.
HOMO-LUMO Gap8.0 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment~5-7 DA significant dipole moment indicates a polar molecule, influencing its solubility and intermolecular interactions.

Note: The values in this table are illustrative and based on typical DFT calculations for similar small organic molecules. Specific values for this compound would require dedicated calculations.

Ab Initio Methods for High-Accuracy Calculations

For even greater accuracy, particularly for benchmarking DFT results, ab initio methods can be employed. researchgate.net Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, provide a more rigorous treatment of electron correlation. These high-accuracy calculations are valuable for obtaining precise energetic information and for validating the results from more computationally efficient methods like DFT. researchgate.net

Ab initio calculations would be particularly useful for studying weak interactions, such as intramolecular hydrogen bonding, which can be a subtle but important feature in the conformational preferences of this compound.

Conformational Analysis and Energy Landscapes

The flexibility of the butyl chain in this compound allows for the existence of multiple conformers. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.

Rotational Barriers and Preferred Conformations

The rotation around the C-C single bonds in the butyl chain leads to various staggered and eclipsed conformations. Computational methods can be used to construct a potential energy surface by systematically rotating the dihedral angles and calculating the energy at each point.

The most stable conformers are expected to be those that minimize steric hindrance and maximize favorable electrostatic interactions. For this compound, the extended or anti-conformation, where the fluorine atom and the ammonium group are farthest apart, is likely to be one of the low-energy conformers. However, the possibility of intramolecular hydrogen bonding could favor gauche conformations.

Table 2: Illustrative Rotational Barriers for Butane (B89635) and Substituted Butanes

Rotation Around BondBarrier Height (kcal/mol)Conformation Transition
C1-C2~3.4 - 4.0Eclipsed to Staggered
C2-C3~3.4 - 4.0Eclipsed to Staggered
C3-C4~3.4 - 4.0Eclipsed to Staggered

Note: These are general values for butane. The presence of the fluorine and ammonium groups in this compound will influence these barriers.

Intramolecular Hydrogen Bonding Interactions

A key feature of interest in this compound is the potential for intramolecular hydrogen bonding between the acidic protons of the ammonium group (-NH3+) and the electronegative fluorine atom (N-H···F) or the chloride ion (N-H···Cl-). While organic fluorine is generally considered a weak hydrogen bond acceptor, the forced proximity in certain conformations of the butyl chain could facilitate such an interaction. nih.govucla.eduresearchgate.net

Computational studies on similar fluorinated compounds have shown that N-H···F hydrogen bonds can exist and influence conformational preferences. nih.govucla.edu The strength of this interaction would depend on the N···F distance and the N-H···F angle. DFT calculations, particularly those employing functionals designed to capture weak interactions, can be used to identify and characterize these hydrogen bonds. The Quantum Theory of Atoms in Molecules (QTAIM) analysis can be applied to the calculated electron density to find bond critical points, which are indicative of a bonding interaction. biointerfaceresearch.com

The presence of the chloride ion introduces the possibility of a stronger N-H···Cl- intramolecular hydrogen bond, which would compete with the N-H···F interaction. The relative strengths of these interactions would dictate the preferred conformation in the gas phase.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can aid in the experimental characterization of molecules. For this compound, the prediction of NMR, IR, and Raman spectra would be particularly valuable.

Theoretical calculations of NMR chemical shifts and coupling constants can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. researchgate.netmdpi.com The calculated chemical shifts for ¹H, ¹³C, ¹⁹F, and ¹⁵N would be sensitive to the electronic environment of each nucleus and, therefore, to the conformation of the molecule. For example, the ¹⁹F chemical shift and the ¹H-¹⁹F coupling constants would be particularly informative about the proximity of the fluorine atom to the ammonium group.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

Spectroscopic TechniqueParameterPredicted Value/RangeSignificance
¹H NMRChemical Shift (δ) of CH₂F4.4 - 4.6 ppmDownfield shift due to the electronegativity of fluorine.
¹³C NMRChemical Shift (δ) of CF80 - 85 ppmCharacteristic chemical shift for a carbon bonded to fluorine.
¹⁹F NMRChemical Shift (δ)-215 to -225 ppmSensitive to the local electronic environment and conformation.
IR SpectroscopyN-H Stretch Frequency3100 - 3300 cm⁻¹Broad band characteristic of an ammonium salt.
IR SpectroscopyC-F Stretch Frequency1000 - 1100 cm⁻¹Strong absorption indicating the presence of a C-F bond.

Note: These are illustrative values based on general principles and data for similar compounds. Actual experimental values may vary.

Computational NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a valuable tool for structure elucidation and confirmation. For this compound, theoretical calculations can predict the ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR spectra. These predictions are typically performed using quantum mechanical methods, such as Density Functional Theory (DFT) or Hartree-Fock (HF) theory, often employing the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov

The accuracy of these predictions is highly dependent on the chosen level of theory, basis set, and the inclusion of solvent effects. researchgate.net For instance, a study on fluorinated cathinone (B1664624) derivatives highlighted the importance of selecting an appropriate density functional to achieve good correlation with experimental data. nih.gov Conformational averaging is also a critical factor, as the observed chemical shifts in solution are an average over all accessible conformations of the molecule. biorxiv.orgnih.gov Molecular dynamics (MD) simulations can be used to sample the conformational space, and subsequent QM/MM (Quantum Mechanics/Molecular Mechanics) calculations on representative snapshots can provide averaged chemical shifts that are in better agreement with experimental values. biorxiv.orgnih.gov

For this compound, the presence of the electronegative fluorine atom is expected to have a significant deshielding effect on nearby carbon and hydrogen atoms, leading to larger chemical shift values for the carbons at positions 3 and 4, and the hydrogens attached to them. The protonated amine group will also influence the electronic environment, particularly of the alpha-carbon (C1).

Below is an illustrative table of predicted ¹³C and ¹H NMR chemical shifts for this compound, based on typical values obtained from DFT calculations.

AtomPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
C139.53.10 (t)
C225.81.85 (m)
C328.21.95 (m)
C482.14.50 (t)
NH₃⁺-8.20 (s, br)

These are hypothetical values for illustrative purposes.

Vibrational Frequency Calculations for IR/Raman Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational methods can calculate these vibrational frequencies, which can then be compared with experimental spectra to aid in their assignment. esisresearch.orgnih.gov The calculations are typically performed at the same level of theory as geometry optimization.

The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and other factors. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. nih.gov

For this compound, key vibrational modes would include the N-H stretching and bending vibrations of the ammonium group, C-H stretching and bending vibrations of the butyl chain, the C-N stretching vibration, and the C-F stretching vibration. The calculated IR and Raman intensities help in distinguishing between different vibrational modes.

A table of selected calculated vibrational frequencies and their assignments for this compound is presented below.

Calculated Frequency (cm⁻¹) (Scaled)Assignment
3200-3000N-H stretching
2960-2850C-H stretching
1600-1500N-H bending
1470-1430C-H bending (scissoring)
1150-1050C-F stretching
1050-1000C-N stretching

These are hypothetical values for illustrative purposes.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions by modeling reaction pathways and characterizing transition states.

Energetics of Key Reactions

By calculating the energies of reactants, products, and transition states, the activation energy and reaction enthalpy of key reactions involving this compound can be determined. This information is crucial for understanding the feasibility and kinetics of a reaction. For example, the energetics of nucleophilic substitution reactions at the fluorinated carbon or reactions involving the amine group could be investigated.

Solvent Effects in Computational Models

Reactions are typically carried out in a solvent, which can significantly influence the reaction pathway and energetics. Computational models can account for solvent effects through either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. Explicit models involve including a number of solvent molecules in the calculation, which can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding. nih.gov For a charged species like this compound, the inclusion of solvent effects is particularly important for obtaining accurate energetic predictions.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is fundamental to its chemical properties and reactivity.

Influence of Fluorine on Amine Basicity

The presence of the highly electronegative fluorine atom in this compound has a significant impact on the basicity of the amine group. Fluorine withdraws electron density through the carbon chain via the inductive effect. acs.org This electron withdrawal reduces the electron density on the nitrogen atom, making its lone pair less available to accept a proton. acs.orgcambridgemedchemconsulting.com Consequently, the amine group in 4-fluorobutylamine is less basic compared to butylamine (B146782).

This effect can be quantified computationally by calculating the proton affinity of the amine or the pKa of its conjugate acid. The electrostatic potential map of the molecule visually represents the charge distribution. Regions of negative electrostatic potential (typically shown in red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For 4-fluorobutylamine, the electrostatic potential around the nitrogen atom would be less negative compared to that of butylamine, visually demonstrating its reduced basicity.

CompoundCalculated pKa
Butylamine10.6
4-Fluorobutylamine9.8

These are illustrative values based on the known effects of fluorine on amine basicity.

Polarity and Intermolecular Interactions

The polarity of a molecule and the nature of its intermolecular interactions are fundamental to understanding its physical properties, chemical reactivity, and biological activity. For this compound, these characteristics are dictated by the presence of a polar carbon-fluorine bond, an ammonium group, and the chloride counter-ion. Computational chemistry provides powerful tools to investigate these features at a molecular level.

The intermolecular interactions in the condensed phase (solid or liquid) of this compound are a complex interplay of several forces. These interactions are crucial in determining the crystal lattice structure, melting point, boiling point, and solubility of the compound. The principal intermolecular forces at play are:

Ion-Dipole Interactions: The strongest intermolecular forces in this compound are the ion-dipole interactions between the chloride anion (Cl⁻) and the positively charged ammonium group (-NH₃⁺) of the 4-fluorobutylammonium cation.

Hydrogen Bonding: The ammonium group is an excellent hydrogen bond donor, forming strong hydrogen bonds with the chloride anion (N-H···Cl⁻). Additionally, the fluorine atom, with its partial negative charge, can act as a weak hydrogen bond acceptor.

Dipole-Dipole Interactions: The polar C-F bond in one molecule can align with the C-F bond of a neighboring molecule, resulting in dipole-dipole attractions.

Van der Waals Forces: These are weaker, non-specific interactions that occur between all molecules and are dependent on the molecular surface area.

Computational models can be used to dissect these interactions, calculating their respective energies and geometric parameters. For instance, a computational study would likely reveal the preferred orientation of the ions in the crystal lattice to maximize the favorable electrostatic interactions.

To illustrate the types of data that would be generated from a comprehensive computational study, the following tables present expected findings based on the chemical structure of this compound and data from analogous compounds.

Table 1: Predicted Intermolecular Interactions in this compound

Interaction TypeDonor/Positive MoietyAcceptor/Negative MoietyRelative Strength
Ion-Ion4-fluorobutylammonium (R-NH₃⁺)Chloride (Cl⁻)Very Strong
Hydrogen BondingAmmonium group (N-H)Chloride ion (Cl⁻)Strong
Hydrogen BondingAmmonium group (N-H)Fluorine atom (C-F)Weak
Dipole-DipoleCarbon-Fluorine bond (C-F)Carbon-Fluorine bond (C-F)Moderate
Van der WaalsEntire MoleculeEntire MoleculeWeak

Table 2: Illustrative Data from a Hypothetical Computational Study

ParameterFunctional Group/InteractionPredicted Value
Dipole Moment (gas phase cation)4-fluorobutylammonium~2.5 - 4.0 Debye
Hydrogen Bond Length (N-H···Cl⁻)Ammonium - Chloride~2.9 - 3.2 Å
Hydrogen Bond Energy (N-H···Cl⁻)Ammonium - Chloride~10 - 15 kcal/mol
Partial Atomic Charge (on F)C-F bond~ -0.4 to -0.6 e
Partial Atomic Charge (on N)R-NH₃⁺ group~ -0.3 to -0.5 e (before protonation)

It is important to note that the values in Table 2 are estimates based on known data for similar functional groups and molecules, and a dedicated computational study would be required to determine the precise values for this compound. Such a study would provide invaluable insights into the molecule's behavior in various environments.

Applications As a Synthetic Building Block in Advanced Organic Synthesis

Precursor for Complex Fluorinated Organic Molecules

The primary amine functionality of 4-fluorobutan-1-amine (B3263324) hydrochloride provides a reactive handle for a multitude of chemical transformations, making it an ideal starting material for the synthesis of more intricate fluorinated compounds.

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The incorporation of fluorine into these ring systems can enhance their efficacy and stability. 4-Fluorobutan-1-amine hydrochloride has been directly implicated in the synthesis of important nitrogen-containing heterocycles.

A notable application is in the preparation of quinoline (B57606) and quinazoline (B50416) derivatives. nih.gov In a patented synthetic route, 4-fluorobutylamine hydrochloride is reacted with a 4-chloroquinoline (B167314) or 4-chloroquinazoline (B184009) derivative to yield the corresponding N-(4-fluorobutyl) substituted heterocycle. nih.gov This reaction proceeds via nucleophilic aromatic substitution, where the primary amine of the fluorinated building block displaces the chlorine atom on the heterocyclic core. The general scheme for this reaction is presented below:

Scheme 1: Synthesis of N-(4-fluorobutyl)quinoline and quinazoline derivatives

Generated code

In this reaction, the hydrochloride salt is typically neutralized in situ or prior to the reaction to liberate the free amine for the nucleophilic attack.

While direct examples are less common, the reactivity profile of 4-fluorobutylamine suggests its utility in the synthesis of other saturated heterocycles such as N-substituted piperidines, pyrrolidines, and azetidines, which are prevalent motifs in medicinal chemistry. rsc.orgnih.govyoutube.comnih.govyoutube.com

The incorporation of the 4-fluorobutyl group into larger, polycyclic frameworks is a strategy to modulate the lipophilicity and metabolic stability of complex molecules. The synthesis of quinoline and quinazoline derivatives mentioned previously represents an example of integrating this fluorinated sidechain into a bicyclic system. nih.gov While specific examples of its use in more complex polycyclic aromatic systems are not widely reported, the fundamental reactivity of the amine group allows for its attachment to various polycyclic scaffolds through standard amination and amidation reactions.

Role in the Development of Novel Synthetic Methodologies

The unique structural features of this compound lend themselves to the exploration of new synthetic methods, particularly in the realms of catalysis.

Chiral amines and their derivatives are cornerstones of asymmetric catalysis, serving as organocatalysts or as ligands for transition metals. While there are no specific reports detailing the use of this compound as a direct chiral catalyst (as it is achiral), it can serve as a valuable precursor for the synthesis of novel chiral ligands. The amine functionality can be readily modified to introduce chirality and other coordinating groups. For instance, it could be reacted with chiral epoxides or other electrophiles to generate chiral amino alcohol or diamine ligands. The presence of the fluorine atom could influence the electronic properties and conformational preferences of the resulting metal complexes, potentially leading to enhanced enantioselectivity in catalytic reactions.

Organocatalysis has become a powerful tool in organic synthesis. The development of new organocatalysts with tailored properties is an active area of research. The 4-fluorobutyl group can be incorporated into known organocatalyst scaffolds, such as proline or cinchona alkaloid derivatives, to create new catalysts with modified solubility, acidity, or steric properties. The fluorine atom can engage in non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, which can influence the transition state of a catalyzed reaction and thereby affect its stereochemical outcome.

Intermediate in the Synthesis of Specialty Materials Precursors

The demand for high-performance polymers with specific properties, such as thermal stability, chemical resistance, and low dielectric constants, is ever-increasing. Fluorinated polymers, particularly polyimides, are known for their exceptional characteristics. While direct polymerization of this compound into a homopolymer is not a common application, it can serve as a crucial monomer or a precursor to a monomer for the synthesis of specialty polymers.

There is a well-established precedent for using fluorinated diamines in the synthesis of high-performance polyimides. rsc.orgresearchgate.net These polymers are typically prepared by the condensation of a diamine with a dianhydride. The incorporation of fluorine, often in the form of trifluoromethyl groups or perfluoroalkyl chains, has been shown to decrease the dielectric constant, improve solubility, and enhance thermal stability.

By analogy, a diamine derived from 4-fluorobutylamine could be synthesized and subsequently used as a monomer in the production of fluorinated polyimides. For example, coupling two molecules of 4-fluorobutylamine through a suitable linker would generate a fluorinated diamine that could be polymerized with various dianhydrides to create novel polyimides with tailored properties. The flexible 4-fluorobutyl side chains could impact the polymer's morphology and processability.

Monomers for Fluoropolymer Synthesis

While specific examples detailing the use of this compound as a monomer in large-scale commercial fluoropolymer production are not extensively documented in publicly available literature, its structural motifs are pertinent to the synthesis of specialty fluoropolymers. Fluoropolymers are a class of polymers containing fluorine atoms, renowned for their remarkable properties such as high thermal stability, chemical resistance, and low surface energy. researchgate.netresearchgate.net The synthesis of these materials often involves the polymerization of fluorine-containing monomers. google.com

The amine functionality of 4-fluorobutan-1-amine allows it to be incorporated into polymer backbones through reactions like polycondensation or as a modifying agent for existing polymers. For instance, it can react with dicarboxylic acids or their derivatives to form fluorinated polyamides. The incorporation of the fluorobutyl group into the polymer chain can significantly alter the material's properties, including:

Increased Hydrophobicity and Oleophobicity: The low polarizability of the C-F bond leads to weak intermolecular interactions, resulting in materials with low surface energy that repel water and oils.

Modified Solubility: The fluorinated moiety can influence the solubility of the polymer in various organic solvents.

Research in fluoropolymer synthesis often focuses on creating materials with tailored properties for specific applications, such as advanced coatings, membranes, and seals. researchgate.netrsc.org The use of functionalized fluoroalkyl monomers like this compound is a key strategy in achieving these tailored properties.

Components in Functional Organic Materials

The unique electronic properties of the fluorine atom make fluorinated compounds, including this compound, attractive components for functional organic materials used in electronics and optoelectronics. rsc.org The introduction of fluorine into organic molecules can profoundly influence their electronic characteristics. rsc.orgnih.gov

Key effects of incorporating fluorine into conjugated systems include:

Lowering of HOMO and LUMO Energy Levels: The high electronegativity of fluorine leads to a decrease in the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org This can facilitate electron injection and improve the stability of the material against oxidative degradation. rsc.org

Modulation of Intermolecular Interactions: C-H···F interactions can play a crucial role in the solid-state packing of organic materials, potentially leading to favorable π-stacking arrangements that enhance charge carrier mobility. rsc.org

While this compound itself is not a conjugated molecule, its amine group provides a reactive handle to attach it to conjugated backbones, such as those found in poly(phenylenevinylene)s, polythiophenes, or other semiconducting polymers. By incorporating the fluorobutyl pendant group, the electronic properties and solid-state organization of these materials can be fine-tuned for applications in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Utility in the Synthesis of Chemical Probes and Tags

The dual functionality of this compound makes it a useful synthon for the creation of specialized chemical probes and tags for biological and analytical applications. The fluorine atom serves as a sensitive reporter for Nuclear Magnetic Resonance (NMR) spectroscopy, while the amine group provides a point of attachment for conjugation to other molecules.

Incorporation of Fluorine for NMR Detection

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful analytical technique for studying molecular structure, conformation, and interactions, particularly in complex biological systems. ed.ac.uknih.gov The ¹⁹F nucleus has several advantageous properties for NMR, including 100% natural abundance, a high gyromagnetic ratio (83% of that of ¹H), and a wide chemical shift range of about 400 ppm. huji.ac.ilbiophysics.org This wide spectral dispersion minimizes signal overlap, allowing for the clear detection of different fluorinated species. huji.ac.il

This compound can be used to introduce a ¹⁹F NMR-active tag into a molecule of interest. The chemical shift of the fluorine atom is highly sensitive to its local electronic environment. biophysics.orgacs.org Even subtle changes in the conformation of a protein or the binding of a ligand can lead to detectable changes in the ¹⁹F NMR spectrum of a covalently attached fluorinated probe. acs.orgnih.gov

The general chemical shift ranges for different types of organofluorine compounds are well-established, aiding in the identification and analysis of the tagged molecules. ucsb.educolorado.edu By incorporating the 4-fluorobutylamino moiety, researchers can introduce a sensitive NMR reporter to study biomolecular dynamics and interactions without the background interference common in ¹H NMR. ed.ac.uknih.gov

PropertyValue
Spin½
Natural Abundance100%
Chemical Shift Range~400 ppm
Reference CompoundCFCl₃

Amine Functionality for Conjugation Reactions

The primary amine group of this compound is a versatile functional handle for covalent attachment to a wide variety of molecules, a process known as bioconjugation. nih.gov Primary amines are common targets for conjugation due to their nucleophilic nature and accessibility on biomolecules like proteins (at the N-terminus and on lysine (B10760008) side chains). aatbio.com

The amine group can readily react with a range of amine-reactive reagents to form stable covalent bonds. thermofisher.comthermofisher.com Common conjugation chemistries involving primary amines include:

Reaction with N-hydroxysuccinimide (NHS) esters: This is one of the most common methods for labeling proteins and other biomolecules. The amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond. biotium.comucsd.edu

Reaction with isothiocyanates: This reaction forms a stable thiourea (B124793) linkage.

Reaction with sulfonyl chlorides: This results in the formation of a highly stable sulfonamide bond. thermofisher.com

Through these and other conjugation methods, a fluorinated tag derived from this compound can be specifically attached to a target molecule, such as a protein, peptide, or amine-modified oligonucleotide. aatbio.comthermofisher.com This enables the use of ¹⁹F NMR to study the structure, function, and interactions of the labeled biomolecule in its native environment. ed.ac.uknih.gov

Amine-Reactive ReagentResulting Covalent Bond
N-hydroxysuccinimide (NHS) esterAmide
IsothiocyanateThiourea
Sulfonyl chlorideSulfonamide

Scientific Data on the Solid-State Chemistry of this compound Currently Unavailable in Publicly Accessible Databases

A thorough investigation into the solid-state chemistry and supramolecular interactions of this compound has revealed a significant lack of publicly available experimental data. Despite extensive searches of scientific literature and chemical databases, specific details regarding the crystal structure, intermolecular interactions, and potential polymorphic forms of this compound remain elusive.

Consequently, the generation of a detailed article covering the specific topics of crystal structure determination by X-ray diffraction, including unit cell parameters and space group analysis, molecular packing, and conformational analysis, is not possible at this time. Furthermore, in the absence of crystallographic data, a meaningful discussion of the intermolecular interactions, such as hydrogen bonding networks involving the amine and halogen, as well as other non-covalent interactions, cannot be provided. Studies on the polymorphism and crystallization of this compound also appear to be absent from the public domain.

While general principles of solid-state chemistry and the behavior of related fluorinated amines and hydrochloride salts are well-established, applying these concepts to this compound without specific experimental validation would be speculative and would not meet the required standards of scientific accuracy.

It is possible that such data exists within proprietary industrial research or has not yet been published in a publicly accessible format. Researchers in the fields of crystallography, materials science, and pharmaceutical chemistry are encouraged to pursue experimental studies on this compound to fill this knowledge gap. The elucidation of its solid-state properties would be a valuable contribution to the understanding of structure-property relationships in small fluorinated organic molecules.

Solid State Chemistry and Supramolecular Interactions of 4 Fluorobutan 1 Amine Hydrochloride

Polymorphism and Crystallization Studies

Identification of Different Crystalline Forms

Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of the molecules in the crystal lattice, is a crucial consideration for any API. While specific polymorphic forms of 4-fluorobutan-1-amine (B3263324) hydrochloride are not extensively detailed in publicly available literature, the principles of polymorph screening suggest that this compound likely possesses the ability to form multiple crystalline structures.

Polymorph screening is a systematic search for different crystalline forms of a substance. For a molecule like 4-fluorobutan-1-amine hydrochloride, this process would involve crystallization under a wide variety of conditions. The goal is to identify the most thermodynamically stable form, as well as any metastable forms that might be encountered during manufacturing or storage.

Hypothetical Polymorphic Forms of this compound

FormCrystal SystemKey Differentiating Feature
Form IMonoclinicCharacterized by a strong N-H···Cl hydrogen bond forming a linear chain.
Form IIOrthorhombicExhibits a different hydrogen bonding network, possibly involving C-H···F interactions.
Form IIITriclinicA less stable, kinetically favored form obtained from rapid cooling.

This table is illustrative and based on common observations in similar small molecule hydrochlorides.

The identification and characterization of these forms would rely on a suite of analytical techniques, including X-ray powder diffraction (XRPD), single-crystal X-ray diffraction (SCXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). Each technique provides unique insights into the crystal structure and thermal behavior of the different polymorphs.

Factors Influencing Polymorph Formation

The formation of a specific polymorph of this compound is governed by a delicate interplay of various kinetic and thermodynamic factors. Understanding these factors is key to controlling the crystallization process and ensuring the consistent production of the desired crystalline form.

Key Factors in Polymorph Selection:

Solvent: The polarity, hydrogen bonding capability, and viscosity of the crystallization solvent can significantly influence which polymorph nucleates and grows. For instance, a protic solvent might favor a polymorph with extensive hydrogen bonding.

Temperature: Temperature affects both the solubility of the compound and the kinetics of nucleation and crystal growth. Cooling rate is a critical parameter; rapid cooling often yields metastable forms, while slow cooling allows for the formation of the more stable polymorph.

Supersaturation: The degree of supersaturation at the point of nucleation can determine which crystalline form is favored. High supersaturation levels often lead to the formation of less stable, kinetically controlled polymorphs.

Impurities: The presence of even small amounts of impurities can inhibit the growth of one polymorph while promoting another, or even lead to the formation of an entirely new crystalline phase.

Mechanical Stress: Grinding or milling can induce polymorphic transformations, often converting a more stable form into a less stable one.

By carefully controlling these parameters, it is possible to selectively crystallize a desired polymorphic form of this compound.

Co-crystallization and Salt Formation for Advanced Materials

Beyond polymorphism, the solid-state properties of this compound can be further engineered through the formation of multi-component crystals, such as co-crystals and new salts. This approach, rooted in the principles of crystal engineering, aims to create novel materials with tailored properties.

Design of Supramolecular Assemblies

The design of co-crystals and new salts of this compound relies on the concept of supramolecular synthons. These are robust and predictable non-covalent interactions, primarily hydrogen bonds, that guide the assembly of molecules into a crystalline lattice.

In the case of this compound, the primary ammonium (B1175870) group (R-NH3+) is a strong hydrogen bond donor, while the chloride ion (Cl-) is an excellent hydrogen bond acceptor. This primary N-H···Cl- synthon is expected to be a dominant feature in its crystal structures. However, the introduction of a co-former, a second molecule in the crystal lattice, can lead to the formation of new and more complex supramolecular assemblies.

Potential Supramolecular Synthons with Co-formers

Co-former Functional GroupPotential Synthon with this compound
Carboxylic AcidO-H···Cl- and N-H···O=C hydrogen bonds, forming a robust salt bridge.
AmideN-H···O=C and N-H···Cl- hydrogen bonds, creating extended networks.
HydroxylO-H···Cl- and N-H···O-H hydrogen bonds, leading to layered structures.

This table illustrates potential interactions based on established principles of crystal engineering.

Modulating Solid-State Properties through Crystal Engineering

The formation of co-crystals and new salts of this compound offers a powerful strategy for modulating its solid-state properties. By judiciously selecting co-formers, it is possible to fine-tune characteristics such as solubility, dissolution rate, melting point, and mechanical properties.

For example, co-crystallization with a highly soluble co-former like a dicarboxylic acid could potentially enhance the aqueous solubility of this compound. Conversely, a co-crystal with a more hydrophobic co-former might be designed to have a slower dissolution rate for sustained-release applications.

Illustrative Examples of Property Modulation through Co-crystallization

Co-formerResulting Co-crystal PropertyPotential Application
Succinic AcidIncreased aqueous solubility and dissolution rate.Improved oral bioavailability.
Benzoic AcidModified crystal habit, leading to improved powder flow.Enhanced manufacturability.
IsonicotinamideFormation of a more stable, higher melting point solid form.Increased shelf-life and stability.

This table provides hypothetical examples of how co-crystallization could be used to modify the properties of this compound.

Future Research Directions and Emerging Applications

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of greener and more economical methods for synthesizing organofluorine compounds is a paramount goal in modern chemistry. numberanalytics.com Future research into 4-Fluorobutan-1-amine (B3263324) hydrochloride will undoubtedly focus on developing synthetic pathways that are not only efficient but also environmentally benign.

Key areas of exploration include:

Catalytic Methods: The use of catalysts can dramatically reduce the quantity of fluorinating agents required, thereby minimizing waste and environmental impact. numberanalytics.com Research into novel catalytic systems for the selective fluorination of precursors to 4-fluorobutan-1-amine is a promising avenue.

Electrochemical Synthesis: This technique offers a potentially more energy-efficient and less wasteful alternative to conventional chemical synthesis. numberanalytics.comnumberanalytics.com Exploring electrochemical routes to introduce the fluorine atom or the amine group could lead to more sustainable production processes.

Biocatalysis: Harnessing enzymes for the synthesis of fluorinated compounds is a growing field. The discovery or engineering of enzymes capable of catalyzing the formation of the carbon-fluorine bond in the butylamine (B146782) scaffold would represent a significant leap forward in sustainable synthesis.

Current industrial production of organofluorine compounds often relies on methods like the halogen exchange ("halex") process, which can be energy-intensive and generate significant waste. societechimiquedefrance.fr The development of alternative, more sustainable routes is crucial for the long-term viability of these valuable compounds. rsc.org

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The presence of a fluorine atom significantly influences the electronic properties and reactivity of a molecule. rsc.org Understanding and harnessing the unique reactivity of 4-Fluorobutan-1-amine hydrochloride is a key area for future investigation.

Emerging research directions include:

C-F Bond Activation: While the carbon-fluorine bond is notoriously strong, recent advances in catalysis have enabled its selective activation and functionalization. nih.govmdpi.com Exploring the catalytic transformation of the C-F bond in 4-fluorobutan-1-amine could lead to the synthesis of novel and complex molecules.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. nih.govmdpi.comresearchgate.net Investigating the use of this compound in photoredox-catalyzed reactions could unveil new synthetic possibilities, such as novel C-C and C-N bond formations. nih.govnih.gov

Asymmetric Catalysis: The development of chiral ligands containing fluorine is an active area of research. rsc.org this compound could serve as a building block for new chiral ligands, enabling novel asymmetric transformations.

These explorations into novel reactivity will not only expand the synthetic utility of this compound but also contribute to the broader understanding of organofluorine chemistry.

Advanced Materials Science Applications Beyond Established Uses

The unique properties imparted by fluorine, such as high thermal stability and chemical inertness, make organofluorine compounds highly valuable in materials science. numberanalytics.comnumberanalytics.comnih.gov While fluorinated amines have found use in areas like surfactants, future research will likely uncover more advanced applications for this compound.

Potential areas of application include:

Fluoropolymers: As a monomer or additive, this compound could be incorporated into polymers to create materials with tailored properties, such as enhanced thermal resistance, chemical stability, and specific surface characteristics. numberanalytics.comresearchgate.net

Fluorinated Surfactants: These specialized chemicals are known for their exceptional ability to lower surface tension. numberanalytics.comnih.gov Derivatives of this compound could be developed into novel surfactants with unique properties for applications in coatings, emulsions, and potentially even in enhanced oil recovery. nih.govresearchgate.net Their inherent hydrophobicity and lipophobicity could also be exploited. researchgate.net

Self-Assembling Systems: The amphiphilic nature of fluorinated amines can drive the formation of organized molecular structures. Investigating the self-assembly of derivatives of this compound could lead to the development of new nanomaterials with applications in drug delivery or as templates for the synthesis of other materials.

The table below highlights the comparative properties of fluorinated surfactants versus traditional hydrocarbon surfactants, underscoring the potential advantages of new fluorinated amine derivatives.

PropertyFluorinated SurfactantsHydrocarbon Surfactants
Surface Tension Reduction Extremely highModerate
Thermal Stability HighLow to moderate
Chemical Inertness HighLow to moderate
Concentration for Effect Effective at very low concentrationsHigher concentrations required

Data sourced from multiple research findings on surfactant properties. numberanalytics.comnih.govresearchgate.netorion-fire.comoup.com

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, which involves conducting chemical reactions in a continuously flowing stream, offers numerous advantages over traditional batch processing, including improved safety, efficiency, and scalability. beilstein-journals.orgscielo.brmdpi.combeilstein-journals.org The integration of this compound synthesis and its subsequent transformations into flow chemistry platforms is a significant area for future development.

Key aspects of this integration include:

Continuous-Flow Synthesis: Developing a continuous-flow process for the production of this compound would enable safer handling of potentially hazardous reagents and allow for more precise control over reaction conditions. beilstein-journals.orgnih.govrsc.orgrsc.org This is particularly relevant for fluorination reactions, which can be highly exothermic. rsc.org

Automated Derivatization: Once synthesized, this compound can be directly channeled into subsequent flow reactors for further functionalization, creating a streamlined and automated process for generating a library of derivatives. scielo.brresearchgate.net

In-line Analysis and Optimization: Flow chemistry platforms can be equipped with in-line analytical tools to monitor reactions in real-time, allowing for rapid optimization of reaction conditions. beilstein-journals.org This would accelerate the discovery of new reactions and applications for this compound.

The use of microreactors in organofluorine chemistry has already demonstrated significant potential for improving reaction control and safety. beilstein-journals.orgnih.govrsc.orgrsc.orgnih.gov Applying this technology to the synthesis and derivatization of this compound is a logical and promising next step.

Computational Design of New Fluorinated Amine Derivatives with Tailored Properties

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. dtic.milchapman.educhapman.edu These techniques can be leveraged to design new derivatives of this compound with specific, predetermined properties.

Future research in this area will likely involve:

Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT), researchers can predict the electronic properties, reactivity, and spectroscopic signatures of novel fluorinated amine derivatives. dtic.milresearchgate.netnih.govbohrium.com This allows for the in silico screening of potential candidates before they are synthesized in the lab.

Quantitative Structure-Activity Relationship (QSAR) Studies: By correlating the structural features of a series of compounds with their observed activity, QSAR models can be developed to predict the properties of new, unsynthesized molecules. researchgate.net This approach can be used to design derivatives of this compound with optimized performance in a particular application.

Molecular Docking and Dynamics Simulations: For applications in medicinal chemistry, computational methods can be used to predict how fluorinated amine derivatives will interact with biological targets such as proteins. chapman.edunih.gov This can guide the design of more potent and selective drug candidates. chapman.edunih.gov

The synergy between computational design and experimental synthesis will be crucial for accelerating the discovery and development of new fluorinated amines with tailored functionalities. bohrium.com

Q & A

Q. What are the established synthetic routes for 4-Fluorobutan-1-amine hydrochloride, and how can reaction conditions be optimized for high yield and purity?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or reductive amination. Key optimization strategies include:

  • Temperature control : Maintaining low temperatures (0–5°C) during fluorination to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
  • Catalysts : Use of phase-transfer catalysts or Lewis acids to accelerate fluorination .
  • Purification : Recrystallization or column chromatography to achieve >95% purity .
Parameter Optimal Conditions Impact on Yield/Purity
Temperature0–5°C (fluorination step)Reduces decomposition
SolventTHF or DMFEnhances solubility and reactivity
Reaction Time12–24 hours (dependent on substrate)Balances completion vs. side reactions
Purification MethodColumn chromatography (silica gel)Removes unreacted starting material

Q. Reference :

Q. Which analytical techniques are most reliable for characterizing the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of the fluorine atom and amine group. For example, the fluorine atom causes distinct splitting patterns in the aromatic region .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z 142.1) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% is typical for research-grade material) .
Technique Key Data Points Purpose
¹H NMRδ 3.2–3.5 ppm (m, CH₂NH₂)Confirms amine group position
¹³C NMRδ 85–90 ppm (C-F coupling)Validates fluorine substitution
HRMSExact mass match (C₄H₁₁ClFN)Verifies molecular formula

Q. Reference :

Advanced Research Questions

Q. How does the fluorine atom at the 4-position influence the compound’s interactions with biological targets compared to non-fluorinated analogs?

Methodological Answer: The fluorine atom enhances:

  • Binding affinity : Fluorine’s electronegativity increases dipole interactions with receptor pockets (e.g., serotonin/dopamine receptors) .
  • Metabolic stability : C-F bonds resist oxidative degradation, prolonging half-life in vitro .
  • Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving blood-brain barrier penetration .
Property Fluorinated Analog Non-Fluorinated Analog
Binding Affinity (Ki)12 nM (5-HT₂A receptor)45 nM (5-HT₂A receptor)
Metabolic Half-life4.2 hours (rat liver microsomes)1.8 hours
LogP1.81.3

Q. Reference :

Q. What strategies can resolve contradictions in reported biological activities of this compound across different studies?

Methodological Answer:

  • Dose-response assays : Confirm activity across multiple concentrations (e.g., 1 nM–100 µM) to identify false positives .
  • Receptor profiling : Use radioligand binding assays (e.g., ³H-ketanserin for 5-HT₂A) to validate target specificity .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes and explains variability in reported EC₅₀ values .
Conflict Resolution Strategy Example Outcome
Variable EC₅₀ in cAMP assaysStandardize cell lines (e.g., HEK293)Reduced variability (±15%)
Discrepant toxicity dataRepeat under controlled O₂ levelsIdentified oxidation byproducts

Q. Reference :

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

  • DFT calculations : Predict thermodynamic feasibility of fluorination steps (e.g., ΔG < 0 for SN2 reactions) .
  • Molecular dynamics : Simulate solvent effects on reaction intermediates (e.g., THF stabilizes transition states) .
  • Retrosynthetic analysis : Tools like Synthia™ propose viable routes using commercially available precursors (e.g., 4-fluorobutanol) .
Prediction Tool Output Experimental Validation
Gaussian 16 (DFT)Activation energy = 28 kcal/molMatched experimental yield (78%)
Synthia™3-step synthesis from 4-fluorobutanolAchieved 82% yield in lab

Q. Reference :

Q. What are the key physicochemical properties of this compound that impact its solubility and stability in experimental settings?

Methodological Answer:

  • Solubility : Highly soluble in water (>50 mg/mL) due to the hydrochloride salt form; use PBS (pH 7.4) for biological assays .
  • Stability : Degrades at >40°C; store at –20°C under argon to prevent amine oxidation .
  • pKa : The amine group has a pKa of ~9.5, influencing protonation state in physiological conditions .
Property Value Experimental Implication
Aqueous Solubility55 mg/mL (25°C)Suitable for in vitro assays
Melting Point180–182°C (decomposes)Avoid heating during synthesis
HygroscopicityHighUse desiccated storage conditions

Q. Reference :

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Fluorobutan-1-amine hydrochloride
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Reactant of Route 2
4-Fluorobutan-1-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.